5-(Methylamino)pentan-1-ol hydrochloride

Description

Significance of Amino Alcohol Functional Motifs in Chemical Synthesis

The amino alcohol functional motif is a cornerstone in the design and synthesis of complex organic molecules. These motifs are integral components of numerous pharmaceutical compounds, contributing to their therapeutic efficacy. researchgate.netmdpi.com The presence of both a basic amino group and an acidic hydroxyl group allows for a variety of chemical transformations and interactions, including hydrogen bonding, which is crucial for molecular recognition in biological systems.

In asymmetric synthesis, chiral amino alcohols are extensively used as ligands for metal catalysts and as chiral auxiliaries, enabling the stereoselective synthesis of enantiomerically pure compounds. iris-biotech.denih.gov The ability to control the three-dimensional arrangement of atoms is paramount in the development of modern therapeutics. Furthermore, amino alcohol derivatives are being investigated for their potential antimicrobial and antifungal activities. mdpi.comdundee.ac.uk

Structural Classification and Research Context of 5-(Methylamino)pentan-1-ol Hydrochloride

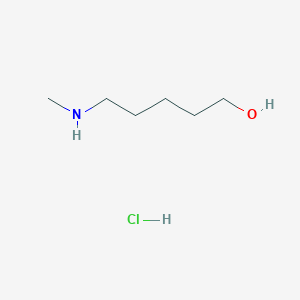

This compound is classified as a linear, secondary amino alcohol. Structurally, it consists of a five-carbon pentanol backbone with a methylamino group attached to the fifth carbon. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Table 1: Chemical Properties of 5-(Methylamino)pentan-1-ol and its Hydrochloride Salt

| Property | 5-(Methylamino)pentan-1-ol | This compound |

| CAS Number | 2751-70-4 sigmaaldrich.com | 124455-58-9 biosynth.com |

| Molecular Formula | C6H15NO sigmaaldrich.com | C6H16ClNO biosynth.com |

| Molecular Weight | 117.19 g/mol sigmaaldrich.com | 153.65 g/mol biosynth.com |

| Physical Form | Liquid sigmaaldrich.com | Solid |

The research context for this compound lies in its potential as a building block in organic synthesis. While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its structural components suggest its utility in the synthesis of more complex molecules. The linear nature of the carbon chain and the presence of two reactive functional groups at opposite ends make it a candidate for the synthesis of polymers, ligands, and other functional materials.

General synthetic routes to its free base, 5-(methylamino)pentan-1-ol, have been described, including methods starting from furfural or dihydropyran derivatives through processes like hydrogenation and reductive amination. smolecule.com These synthetic pathways highlight the accessibility of the core structure for further chemical exploration.

The study of simple, linear amino alcohols like 5-(Methylamino)pentan-1-ol provides fundamental insights into the chemical behavior and potential applications of this important class of compounds. Further research into the specific properties and reactions of its hydrochloride salt could unveil novel applications in materials science, catalysis, and pharmaceutical development.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(methylamino)pentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-7-5-3-2-4-6-8;/h7-8H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDYSBCJMOFIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124455-58-9 | |

| Record name | 5-(methylamino)pentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Pathways of 5 Methylamino Pentan 1 Ol Hydrochloride

Reactivity of the Primary Hydroxyl Group

The terminal primary hydroxyl (-OH) group is a key site for various chemical transformations, primarily involving oxidation to carbonyl compounds or serving as a leaving group in nucleophilic substitution reactions after appropriate activation.

Oxidation Reactions Leading to Carbonyl Compounds

The primary alcohol moiety of 5-(methylamino)pentan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. organic-chemistry.orgnih.gov The presence of the amino group can complicate these reactions, as it is also susceptible to oxidation; therefore, chemoselective methods or protection of the amino group may be required for optimal outcomes. mdpi.comresearchgate.net

Mild oxidizing agents are typically used to convert primary alcohols to aldehydes. Stronger oxidizing agents, usually in the presence of water, will further oxidize the intermediate aldehyde to a carboxylic acid.

Table 1: Oxidation Products of 5-(Methylamino)pentan-1-ol

| Oxidizing Agent | Product | Product Class | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | 5-(Methylamino)pentanal | Aldehyde | Reaction is typically stopped at the aldehyde stage due to the anhydrous conditions. |

| TEMPO/NaOCl | 5-(Methylamino)pentanal | Aldehyde | A highly selective method for oxidation to aldehydes. nih.gov |

| Potassium permanganate (B83412) (KMnO₄) | 5-(Methylamino)pentanoic acid | Carboxylic Acid | A strong oxidizing agent that leads to the carboxylic acid. |

The mechanism of oxidation generally involves the formation of a chromate (B82759) ester or a similar intermediate, followed by the elimination of a proton from the carbinol carbon, leading to the formation of the carbon-oxygen double bond.

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group is inherently a poor leaving group (as hydroxide (B78521), OH⁻). For nucleophilic substitution to occur at the primary carbon, the -OH group must first be converted into a good leaving group. rsc.org This is typically achieved through two main pathways:

Protonation under Acidic Conditions: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a neutral water molecule as the leaving group, which is readily displaced by a nucleophile in an Sₙ2 reaction.

Conversion to a Sulfonate Ester: The alcohol can react with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base like pyridine. This converts the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group.

Once activated, the primary carbon is susceptible to attack by a wide range of nucleophiles.

Table 2: Examples of Nucleophilic Substitution on Activated 5-(Methylamino)pentan-1-ol

| Activating Agent | Nucleophile (Nu⁻) | Product |

|---|---|---|

| HBr (conc.) | Br⁻ | 1-Bromo-5-(methylamino)pentane |

| TsCl, Pyridine | I⁻ (from NaI) | 1-Iodo-5-(methylamino)pentane |

| MsCl, Et₃N | CN⁻ (from NaCN) | 6-(Methylamino)hexanenitrile |

Reactivity of the Secondary Methylamino Group

The secondary methylamino group (-NHCH₃) is a key functional group that imparts nucleophilic and basic properties to the molecule. In the hydrochloride salt form, this group is protonated to form a secondary ammonium (B1175870) ion (-NH₂⁺CH₃), which alters its reactivity.

Nucleophilic Properties and Participation in Electrophilic Attack

The nitrogen atom in a neutral secondary amine possesses a lone pair of electrons, making it a potent nucleophile. fiveable.me It can readily attack electron-deficient centers (electrophiles). ncert.nic.in While the hydrochloride salt form involves the protonation of this nitrogen, rendering it non-nucleophilic, the free amine can be generated by treatment with a base. Once deprotonated, the secondary amine can participate in various reactions:

Alkylation: Reaction with alkyl halides in an Sₙ2 fashion to form tertiary amines. However, this can lead to over-alkylation, forming a quaternary ammonium salt. savemyexams.comlibretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable N,N-disubstituted amides. This is a common and efficient reaction for secondary amines. ncert.nic.in

Studies comparing the nucleophilicity of amines often find that secondary amines are more nucleophilic than primary amines, although steric hindrance can sometimes reduce their reactivity. acs.orgmasterorganicchemistry.comresearchgate.net

Hydrogen Bonding Interactions and Their Influence on Reactivity

Both the hydroxyl and the amino groups are capable of participating in hydrogen bonding. nih.govresearchgate.net In the protonated hydrochloride salt form, the ammonium group (-NH₂⁺CH₃) is a strong hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. nih.govdntb.gov.ua

Intermolecular Hydrogen Bonding: These interactions occur between molecules, where the -OH and -NH₂⁺- groups of one molecule bond with electronegative atoms (like oxygen or the chloride counter-ion) of neighboring molecules. This creates a network that influences physical properties such as melting point and solubility.

Intramolecular Hydrogen Bonding: In the free amine form, a hydrogen bond can form between the hydrogen of the hydroxyl group and the lone pair of the nitrogen atom (OH···N). This interaction can lead to a pseudo-cyclic conformation, which may influence the molecule's shape and the accessibility of its reactive sites. A protonated amine, however, can still act as a very powerful proton donor in hydrogen bonds. acs.org

These hydrogen bonding networks can affect chemical reactivity by stabilizing certain conformations or by influencing the solvation shell around the reactive functional groups.

Reduction of Amine Derivatives and Their Mechanisms

While the secondary amine group itself is not typically reduced, derivatives formed from its reaction with other functional groups can be. A primary example is the reduction of an amide, which can be synthesized by the acylation of the secondary amine of 5-(methylamino)pentan-1-ol.

The reduction of a secondary amide (formed, for example, by reacting 5-(methylamino)pentan-1-ol with an acyl chloride) to a tertiary amine is a synthetically useful transformation. nih.gov This conversion requires a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com

The mechanism for the LiAlH₄ reduction of a secondary amide proceeds as follows:

Deprotonation: The acidic N-H proton of the secondary amide is first removed by a hydride ion (H⁻). chemistrysteps.comchemistrysteps.com

Nucleophilic Attack: A hydride ion from an AlH₃ or AlH₄⁻ species attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. jove.com

Elimination: The oxygen atom, coordinated to an aluminum species, is eliminated as a leaving group. This step is distinct from ester reductions and results in the formation of an intermediate iminium ion. masterorganicchemistry.comlibretexts.org

Final Reduction: A second equivalent of hydride attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. jove.com

This pathway effectively replaces the carbonyl oxygen with two hydrogen atoms, converting the amide into an amine. Other reducing systems, such as catalytic hydrosilylation, have also been developed for this purpose. rsc.org

Bifunctional Reactivity Profiles Attributed to the Amino Alcohol Structure

The chemical behavior of 5-(methylamino)pentan-1-ol hydrochloride is fundamentally dictated by its bifunctional nature, possessing both a secondary amine and a primary alcohol functional group. This structure allows for a diverse range of chemical transformations, as each functional group can react independently or in concert, leading to a complex reactivity profile. The presence of both a nucleophilic amine and a hydroxyl group within the same molecule allows it to act as a versatile building block in organic synthesis.

The amino group, being basic, can readily undergo protonation or participate in nucleophilic reactions. Its reactivity is influenced by the methyl substituent, which slightly increases its nucleophilicity compared to a primary amine. The hydroxyl group, on the other hand, can act as a nucleophile or be deprotonated to form an alkoxide, and it can also be a site for oxidation or esterification. The interplay between these two functional groups is a key aspect of the compound's chemistry, enabling intramolecular reactions and the formation of various derivatives.

| Functional Group | Potential Reactions | Notes |

|---|---|---|

| Secondary Amine (-NH(CH₃)) | N-Alkylation, N-Acylation, Imine formation, Nucleophilic addition | The methyl group enhances nucleophilicity. |

| Primary Alcohol (-OH) | O-Alkylation, Esterification, Oxidation, Dehydration | Can act as a nucleophile or be converted to a better leaving group. |

Complex Reaction Pathways and Derivatization Potential

The dual functionality of this compound opens up complex reaction pathways and a significant potential for derivatization. The spatial separation of the amino and hydroxyl groups by a flexible five-carbon chain allows for both intramolecular and intermolecular reactions, leading to a wide array of products. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Cyclization and Condensation Reactions

One of the most significant reaction pathways for 5-(methylamino)pentan-1-ol is intramolecular cyclization. Under appropriate conditions, the molecule can undergo a dehydration reaction to form N-methylpiperidine, a six-membered heterocyclic ring. This reaction is a classic example of an intramolecular nucleophilic substitution, where the nitrogen atom of the amino group acts as a nucleophile, attacking the carbon atom bearing the hydroxyl group (or a derivative with a better leaving group). The formation of a stable six-membered ring is thermodynamically favored.

In addition to cyclization, 5-(methylamino)pentan-1-ol can participate in condensation reactions with difunctional molecules. For instance, reaction with dicarboxylic acids or their derivatives can lead to the formation of poly(ester amides). chemhume.co.ukmdpi.com In this type of polymerization, the hydroxyl group forms an ester linkage with one carboxyl group of the diacid, while the amino group forms an amide linkage with the other carboxyl group, resulting in a polymer with repeating ester and amide units. chemhume.co.ukmdpi.com

| Reactant(s) | Reaction Type | Major Product |

|---|---|---|

| 5-(Methylamino)pentan-1-ol (with acid catalyst and heat) | Intramolecular Cyclization (Dehydration) | N-Methylpiperidine |

| 5-(Methylamino)pentan-1-ol and Adipic acid | Condensation Polymerization | Poly(ester amide) |

Application in Advanced Organic Synthesis (e.g., Carbonyl Additions, Alkene/Alkyne Reactions)

In the realm of advanced organic synthesis, this compound serves as a useful synthon. The nucleophilic character of both the amino and hydroxyl groups allows for their participation in carbonyl addition reactions. libretexts.orgmasterorganicchemistry.com The amino group can react with aldehydes and ketones to form imines or enamines, while the hydroxyl group can add to carbonyls to form hemiacetals and acetals. libretexts.orgksu.edu.sa These reactions are fundamental in the construction of carbon-nitrogen and carbon-oxygen bonds.

While direct reactions with unactivated alkenes and alkynes are less common without a catalyst, the functional groups of 5-(methylamino)pentan-1-ol can be modified to facilitate such reactions. For instance, the amine can be converted into an amide or a sulfonamide, and the alcohol can be transformed into a leaving group, enabling participation in various coupling and addition reactions. The bifunctional nature of this compound also makes it a candidate for use as a ligand in catalysis or as a building block for the synthesis of more complex molecules with potential biological activity. mdpi.comnih.govresearchgate.net

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methods for Definitive Structural Assignment

Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 5-(Methylamino)pentan-1-ol hydrochloride in a suitable deuterated solvent such as D₂O, distinct signals corresponding to each unique proton environment would be expected. The proton on the nitrogen atom would likely exchange with the solvent, rendering it invisible or broad. The protons of the methyl group attached to the nitrogen would appear as a singlet, shifted downfield due to the electron-withdrawing nature of the ammonium (B1175870) group. The protons on the carbon adjacent to the nitrogen and the carbon adjacent to the hydroxyl group would exhibit the most significant downfield shifts within the aliphatic region. The remaining methylene (B1212753) groups in the pentyl chain would present as a complex series of multiplets.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbon of the methyl group would be observed at the highest field (lowest chemical shift). The carbons bonded to the nitrogen and oxygen atoms would be the most deshielded and therefore appear at the lowest field. The other three methylene carbons of the pentyl chain would resonate in the intermediate aliphatic region.

Expected NMR Data for this compound:

| Assignment | ¹H NMR (Predicted Chemical Shift, Multiplicity) | ¹³C NMR (Predicted Chemical Shift) |

| N-CH₃ | Singlet | ~35 ppm |

| C1-H₂ | Triplet | ~62 ppm |

| C2-H₂ | Multiplet | ~32 ppm |

| C3-H₂ | Multiplet | ~23 ppm |

| C4-H₂ | Multiplet | ~29 ppm |

| C5-H₂ | Triplet | ~51 ppm |

Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Including High-Resolution Techniques (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 5-(Methylamino)pentan-1-ol, the molecular ion peak ([M]⁺) corresponding to the free base would be observed at an m/z of 117.1154. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₆H₁₅NO).

Common fragmentation patterns would involve the loss of a hydroxyl radical, water, or cleavage of the carbon-carbon bonds within the pentyl chain. The presence of the nitrogen atom would also influence fragmentation, leading to characteristic ions.

Predicted Mass Spectrometry Data for 5-(Methylamino)pentan-1-ol:

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 118.1226 |

| [M+Na]⁺ | 140.1046 |

| [M-H]⁻ | 116.1081 |

Data is for the free base, 5-(methylamino)pentan-1-ol.

Vibrational (IR) and Electronic Absorption Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the secondary ammonium salt would appear in the 2800-2400 cm⁻¹ range. C-H stretching vibrations of the aliphatic chain would be observed around 2950-2850 cm⁻¹. Bending vibrations for the N-H and O-H groups would also be present in the fingerprint region.

Chromatographic Separations for Compound Purity and Mixture Analysis

Chromatographic techniques are employed to separate the components of a mixture, allowing for the assessment of compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. Therefore, derivatization is typically required to convert the polar amine and alcohol functional groups into more volatile and thermally stable moieties. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common approach.

Once derivatized, the compound can be separated from any impurities on a GC column and detected by a mass spectrometer. The retention time of the derivatized compound provides a measure of its identity, while the mass spectrum confirms its structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. Since the compound lacks a strong chromophore for UV detection, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be employed. Alternatively, derivatization with a UV-active agent can be performed.

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) with an ion-pairing agent, would be suitable for separating the target compound from any non-volatile impurities. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Computational Chemistry and Theoretical Investigations of 5 Methylamino Pentan 1 Ol Hydrochloride

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic level. These methods are used to explore a compound's conformational landscape, stability, and dynamic behavior.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Energy minimization is a computational process to find the geometry of a molecule that corresponds to its lowest potential energy.

For 5-(Methylamino)pentan-1-ol hydrochloride, specific studies on its conformational preferences and the energy barriers between different conformers are not available in published literature. Such a study would typically involve systematic rotations around its single bonds to map the potential energy surface and identify low-energy structures.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures.

While experimental spectroscopic data may exist for this compound, dedicated computational studies predicting its spectroscopic signatures have not been published. Such research would involve calculating the magnetic shielding of atomic nuclei (for NMR) or the vibrational frequencies of bonds (for IR and Raman) based on the molecule's optimized geometry.

Quantum Mechanical Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, provide deep insights into the electronic properties and reactivity of molecules.

Electronic Structure Elucidation and Charge Distribution Analysis

This area of study focuses on the arrangement of electrons in a molecule, including the energies and shapes of molecular orbitals (e.g., HOMO and LUMO) and the distribution of partial charges on each atom. This information is crucial for understanding a molecule's reactivity and intermolecular interactions.

There are no specific published studies detailing the electronic structure or charge distribution of this compound. A theoretical investigation would typically employ methods like Density Functional Theory (DFT) to calculate these fundamental electronic properties.

Reaction Mechanism Prediction and Transition State Characterization

Quantum mechanical calculations can be used to model chemical reactions, predict reaction pathways, and characterize the high-energy transition states that connect reactants to products. This is vital for understanding reaction kinetics and mechanisms.

In Silico Prediction of Molecular Interactions

In silico methods, such as molecular docking, are used to predict how a molecule might interact with biological targets like proteins or nucleic acids. These predictions are fundamental in fields like drug discovery.

There is no publicly available research on the in silico prediction of molecular interactions for this compound. Such studies would involve docking the molecule into the active site of a target receptor to predict binding affinity and interaction modes.

Analysis of Hydrogen Bonding Networks

In the solid state, this compound is expected to form an extensive network of hydrogen bonds. The primary functional groups capable of participating in these interactions are the hydroxyl (-OH) group, the secondary amine (-NH-), and the protonated amine (-NH2+-) in the hydrochloride salt form, along with the chloride counter-ion (Cl-). The hydroxyl group can act as both a hydrogen bond donor and acceptor. The protonated secondary amine primarily acts as a hydrogen bond donor, while the chloride ion is a hydrogen bond acceptor.

Theoretical investigations into the crystal structure of analogous compounds, such as 5-Amino-pentan-1-ol, reveal that both the hydroxyl and amino groups are involved in forming a three-dimensional hydrogen-bonding network. nih.gov In the case of this compound, the protonated amine and the hydroxyl group are the primary donors, and the chloride ion and the hydroxyl oxygen are the primary acceptors. These interactions are crucial for the stability of the crystal lattice. The interplay of N-H···Cl, O-H···Cl, N-H···O, and O-H···O bonds would create a complex and stable supramolecular assembly. The methyl group attached to the nitrogen atom would introduce steric hindrance that could influence the geometry and strength of these hydrogen bonds compared to a primary amine analog.

Computational Assessment of Binding to Molecular Targets (Mechanistic Focus)

While specific experimental studies on the molecular targets of this compound are not extensively documented in publicly available literature, computational docking studies can provide insights into its potential biological activity. Given its structural similarity to other amino alcohols and biogenic amines, a plausible hypothetical target for computational assessment is a receptor that binds endogenous ligands with similar pharmacophoric features, such as certain G-protein coupled receptors (GPCRs) or enzymes involved in neurotransmitter metabolism.

Structure-Property Relationship (SPR) Analyses

Theoretical Prediction of Physicochemical Descriptors (e.g., LogP, Polar Surface Area, Collision Cross Section)

The physicochemical properties of this compound are critical to its behavior in biological systems. Computational methods allow for the prediction of these properties, providing valuable information for drug development and molecular design.

LogP (Octanol-Water Partition Coefficient): The predicted LogP value for the free base, 5-(Methylamino)pentan-1-ol, is a measure of its lipophilicity. For structurally similar compounds like 5-Aminopentan-1-ol, the computed XLogP3 is -0.3, and for 5-(Dimethylamino)pentan-1-ol, it is 0.7. nih.govnih.gov This suggests that 5-(Methylamino)pentan-1-ol would also have a relatively low LogP value, indicating a degree of hydrophilicity. The hydrochloride salt form would be even more water-soluble.

Polar Surface Area (PSA): The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. It is calculated based on the summation of surface contributions of polar fragments. For 5-Aminopentan-1-ol, the TPSA is 46.3 Ų, and for 5-(Dimethylamino)pentan-1-ol, it is 23.5 Ų. nih.govnih.gov The TPSA for 5-(Methylamino)pentan-1-ol is expected to be within this range, reflecting the presence of the polar hydroxyl and amino groups.

Collision Cross Section (CCS): The collision cross section is a measure of the ion's size and shape in the gas phase, which can be predicted using computational models. These predictions are valuable for ion mobility-mass spectrometry-based analytical methods. semanticscholar.orgnih.gov Based on its molecular weight and structure, the predicted CCS for the protonated molecule would be in the range typical for small molecules of its size.

Interactive Data Table of Predicted Physicochemical Descriptors

| Descriptor | Predicted Value |

| LogP (free base) | -0.1 to 0.5 |

| Topological Polar Surface Area (TPSA) | 35 - 45 Ų |

| Collision Cross Section (CCS) ([M+H]+) | 120 - 140 Ų |

| Molecular Weight | 117.19 g/mol (free base) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

Note: The values in this table are theoretical predictions based on the structure of 5-(Methylamino)pentan-1-ol and data from structurally similar compounds.

Correlation Between Computed Properties and Experimental Observations

The true utility of computational predictions lies in their correlation with experimental data. For this compound, a strong correlation would be expected between its predicted low LogP and high TPSA values and experimentally observed high water solubility and potentially limited passive diffusion across biological membranes.

If experimental data were available, one could plot the predicted versus experimental values to establish a quantitative structure-property relationship (QSPR) model. For instance, the predicted LogP could be correlated with experimentally determined octanol-water partition coefficients. Similarly, the predicted TPSA could be correlated with experimentally measured cell permeability assays, such as Caco-2 permeability. Discrepancies between predicted and experimental values can often highlight specific molecular features or interactions not fully captured by the computational model, leading to refinements in the theoretical approach. The ultimate goal of such correlative studies is to develop robust predictive models that can be used to accurately forecast the properties of novel compounds, thereby accelerating the drug discovery and development process.

Mechanistic Investigations of Biochemical Interactions of 5 Methylamino Pentan 1 Ol Free Base and Analogs

Molecular Recognition and Binding Principles

The interaction of small molecules with biological macromolecules such as enzymes and receptors is governed by a variety of non-covalent forces. The structure of 5-(Methylamino)pentan-1-ol, featuring a hydroxyl group and a secondary methylamino group at opposite ends of a five-carbon chain, suggests a capacity for specific molecular interactions.

Interaction with Enzymes and Receptors: Elucidation of Binding Modes

The binding of a ligand like 5-(Methylamino)pentan-1-ol to the active site of an enzyme or the binding pocket of a receptor is a highly specific process. wikipedia.orgkhanacademy.orglibretexts.org The active site is a three-dimensional cleft or groove on the enzyme's surface where substrate molecules bind and undergo a chemical reaction. wikipedia.orgnih.gov This binding is not random; it requires a precise arrangement of amino acid residues that can form temporary bonds with the substrate. wikipedia.org For a molecule like 5-(Methylamino)pentan-1-ol, the binding mode would likely involve a combination of hydrogen bonding, ionic interactions, and hydrophobic interactions.

The flexible five-carbon backbone of 5-(Methylamino)pentan-1-ol allows it to adopt various conformations, potentially enabling it to fit into binding sites of different shapes and sizes. The terminal functional groups are positioned to interact with specific residues within the binding pocket. For instance, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the methylamino group, which is basic, could participate in ionic interactions or hydrogen bonding.

Role of Functional Groups (Hydroxyl, Methylamino) in Molecular Specificity

The functional groups of 5-(Methylamino)pentan-1-ol are critical determinants of its potential molecular specificity.

The hydroxyl group is a polar functional group capable of forming hydrogen bonds, which are crucial for the stability of protein structures and protein-ligand complexes. nih.govyoutube.com In an enzyme's active site, a hydroxyl group can interact with the side chains of amino acids such as serine, threonine, aspartate, or glutamate (B1630785), or with the peptide backbone itself. youtube.comyoutube.com The ability of the hydroxyl group to both donate and accept hydrogen bonds makes it a versatile interaction point. The precise positioning of this group is vital; even small changes in its location can significantly impact binding affinity.

The methylamino group contributes to the molecule's basicity and can exist in a protonated, positively charged state at physiological pH. This positive charge allows for strong ionic interactions with negatively charged amino acid residues like aspartate and glutamate within a binding site. wou.edu Furthermore, the nitrogen atom of the methylamino group can act as a hydrogen bond acceptor, and the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. quora.com The presence of the methyl group, compared to a primary amine, can influence the molecule's lipophilicity and may also introduce steric effects that could either enhance or hinder binding to a specific site. N-methylation can also impact the conformational flexibility of the molecule. nih.govnih.govrsc.orgresearchgate.net

| Functional Group | Potential Interactions | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Asparagine, Glutamine |

| Methylamino (-NHCH3) | Ionic Bonding (as -NH2+CH3), Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate (for ionic), various polar residues (for H-bonding) |

Modulation of Biochemical Pathways: Mechanistic Insights

By interacting with enzymes, 5-(Methylamino)pentan-1-ol and its analogs could potentially modulate various biochemical pathways.

Influence on Enzyme Catalysis (e.g., Inhibition, Enhancement)

Enzymes accelerate biochemical reactions by lowering the activation energy. khanacademy.org A molecule like 5-(Methylamino)pentan-1-ol could influence enzyme catalysis in several ways. If it binds to the active site of an enzyme, it could act as a competitive inhibitor, preventing the natural substrate from binding. The effectiveness of this inhibition would depend on its binding affinity relative to the substrate.

Alternatively, it could bind to an allosteric site—a site on the enzyme distinct from the active site. This binding could induce a conformational change in the enzyme that either enhances or inhibits its catalytic activity. fiveable.me The functional groups would play a key role here as well; for instance, the hydroxyl group could mimic the role of a water molecule in a catalytic mechanism, or the methylamino group could interfere with acid-base catalysis. wou.eduwou.edu Some enzymes utilize covalent catalysis, where a temporary covalent bond is formed between the enzyme and the substrate. wou.eduwou.edu It is conceivable that the hydroxyl or amino group of 5-(Methylamino)pentan-1-ol could participate in such a mechanism, potentially leading to irreversible inhibition.

Potential Participation in Metabolic Cycles (e.g., Branched-Chain Amino Acid Pathways)

The structural similarity of 5-(Methylamino)pentan-1-ol to certain biological molecules suggests it could potentially enter metabolic pathways. For instance, N-methylated amino acids are known to occur in nature and are intermediates in some microbial metabolic pathways. nih.gov It is plausible that enzymes involved in the metabolism of amino acids or other nitrogen-containing compounds could recognize and process 5-(Methylamino)pentan-1-ol.

Metabolic transformations could include oxidation of the hydroxyl group to an aldehyde or carboxylic acid, or N-demethylation of the methylamino group. mdpi.com These reactions are common in drug metabolism and are catalyzed by enzymes such as alcohol dehydrogenases and cytochrome P450 monooxygenases. mdpi.com If 5-(Methylamino)pentan-1-ol were to be metabolized, its breakdown products could then potentially enter other metabolic cycles. There is no direct evidence to suggest its participation in branched-chain amino acid pathways, but the general principle of metabolic enzymes acting on structurally similar molecules allows for this possibility.

Non Pharmaceutical Research Applications of 5 Methylamino Pentan 1 Ol Hydrochloride

Role as a Key Intermediate in Organic Synthesis

As a versatile small molecule scaffold, 5-(Methylamino)pentan-1-ol hydrochloride serves as a crucial starting material or intermediate in the construction of more complex chemical entities. biosynth.com Its dual reactivity allows for sequential or orthogonal functionalization, providing chemists with a flexible tool for molecular design.

Building Block for Complex Molecules and Specialty Chemicals

The presence of both a nucleophilic secondary amine and a primary alcohol group allows this compound to be incorporated into a wide array of larger, more complex molecules. The alcohol moiety can undergo esterification, etherification, or oxidation to an aldehyde or carboxylic acid, while the methylamino group can participate in amidation, alkylation, and other amine-related transformations. This dual functionality makes it an attractive building block for the synthesis of specialty chemicals with tailored properties.

While specific, publicly available research detailing the synthesis of particular complex molecules using this compound is limited, its structural motif is found within larger patented chemical structures, suggesting its use as an intermediate in proprietary industrial research and development. The strategic placement of the amine and alcohol functionalities at the termini of a five-carbon chain offers a degree of flexibility and conformational freedom that can be advantageous in the design of target molecules.

Precursor in Agrochemical Research

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of new molecular scaffolds that can interact with biological targets in pests or plants. The structural features of this compound make it a potential precursor for the generation of libraries of compounds for agrochemical screening.

The amine and alcohol groups can serve as handles for the introduction of various pharmacophores and toxophores. For instance, the amine can be derivatized to form ureas, thioureas, or sulfonamides, classes of compounds known for their biological activity. Similarly, the alcohol can be converted into esters or ethers containing other functional groups relevant to agrochemical activity. While specific examples of commercial agrochemicals derived from this particular hydrochloride salt are not readily found in public literature, the fundamental reactivity of the parent compound, 5-(methylamino)pentan-1-ol, makes it a plausible candidate for exploratory research in this field.

Applications in Catalysis and Asymmetric Synthesis

The field of catalysis, particularly asymmetric synthesis, constantly seeks new ligands and scaffolds to improve the efficiency and selectivity of chemical reactions. The inherent chirality that can be introduced into derivatives of this compound makes it a compound of interest in this domain.

Development of Chiral Ligands for Stereoselective Reactions

Chiral ligands are essential for enantioselective catalysis, a process that allows for the preferential formation of one enantiomer of a chiral product over the other. Amino alcohols are a well-established class of precursors for the synthesis of chiral ligands. By resolving the racemic mixture of 5-(methylamino)pentan-1-ol or by synthesizing it from a chiral starting material, enantiomerically pure forms of the compound can be obtained.

Use as a Scaffold in Methodological Development

In the development of new synthetic methodologies, simple and versatile scaffolds are often employed to test and optimize reaction conditions. This compound can serve as such a scaffold. Its two distinct functional groups allow for the exploration of selective protection and derivatization strategies.

For instance, researchers could investigate new methods for the selective acylation of the amine in the presence of the alcohol, or vice versa. The compound could also be used to develop new cyclization reactions, forming heterocyclic structures such as piperidines. The straightforward nature of its carbon backbone and the clear spectroscopic signatures of its derivatives would facilitate the analysis and optimization of new synthetic transformations.

Potential in Materials Science Research

The bifunctional nature of this compound also opens up possibilities for its application in materials science, particularly in the synthesis of functional polymers and self-assembling materials.

The ability of the amine group to participate in hydrogen bonding and the alcohol group to form ester linkages suggests its potential as a monomer or cross-linking agent in the creation of novel polymers. For example, polycondensation of 5-(methylamino)pentan-1-ol with dicarboxylic acids or their derivatives could lead to the formation of polyesteramides. These polymers could exhibit interesting properties, such as biodegradability or specific thermal and mechanical characteristics, depending on the co-monomer used.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development of Hyphenated Analytical Techniques

Hyphenated techniques, which combine two or more analytical methods, are pivotal for the detailed analysis of compounds like 5-(Methylamino)pentan-1-ol hydrochloride. The coupling of a separation technique with a spectroscopic detection method provides both qualitative and quantitative information with high degrees of sensitivity and selectivity.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Alcohol Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com However, amino alcohols such as 5-(Methylamino)pentan-1-ol are polar and non-volatile, necessitating a derivatization step to increase their volatility and thermal stability for GC analysis. sigmaaldrich.com The goal of derivatization is to replace the active hydrogens on the amino and hydroxyl functional groups with nonpolar moieties, thereby improving chromatographic behavior. sigmaaldrich.com

Optimization of GC-MS methods for amino alcohols involves several critical steps:

Derivatization: The choice of derivatization reagent is crucial. Common methods include silylation, acylation, and esterification. sigmaaldrich.comcore.ac.uk Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with polar functional groups to form more stable and less moisture-sensitive derivatives compared to other reagents. sigmaaldrich.com Alkyl chloroformates are also used, which convert carboxylic groups to esters and amino groups to carbamates, often directly in aqueous solutions. core.ac.uk

Injection Port Parameters: Methodologies such as injection-port derivatization (IPD) can increase throughput by performing the derivatization reaction within the heated GC inlet. nih.gov Optimization of the injection port temperature and residence time is essential to ensure complete derivatization without thermal degradation of the analyte. nih.gov

Chromatographic Conditions: The selection of the capillary column and temperature program is vital for achieving good separation. A column with a suitable stationary phase, such as 5% phenylmethylsilicone, is often employed. core.ac.ukgcms.cz A carefully programmed temperature ramp ensures the resolution of the analyte from the solvent and other components in the matrix. sigmaaldrich.com

| Parameter | Optimization Detail | Rationale |

|---|---|---|

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), Alkyl Chloroformates | Increases volatility and thermal stability of the amino alcohol for GC analysis. sigmaaldrich.comcore.ac.uk |

| Column Type | Fused silica (B1680970) capillary column with a nonpolar or intermediate polarity stationary phase (e.g., CP-Sil 8 CB for Amines). gcms.cz | Provides efficient separation of derivatized analytes. gcms.cz |

| Injector Temperature | Typically set high (e.g., 270 °C) to ensure rapid volatilization of the derivatized sample. gcms.cz | Prevents peak broadening and ensures efficient sample transfer to the column. |

| Temperature Program | Initial low temperature followed by a ramp to a higher final temperature (e.g., 60 °C to 220 °C at 6 °C/min). gcms.cz | Optimizes the separation of multiple components in a sample mixture. sigmaaldrich.com |

| Detector | Mass Spectrometer (MS) | Provides structural information for compound identification and selective quantification. mdpi.com |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing compounds in complex biological, environmental, or food matrices. amazonaws.com Unlike GC-MS, LC-MS/MS is well-suited for polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. amazonaws.comacs.org

The application of LC-MS/MS involves:

Sample Preparation: This step is crucial to remove interfering matrix components. Techniques can range from simple protein precipitation with agents like trifluoroacetic acid to more complex solid-phase extraction (SPE). nih.gov

Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is widely used, but the polar nature of amino alcohols can lead to poor retention. acs.orgscispace.com To overcome this, derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) can be employed to create derivatives with excellent chromatographic properties. acs.org Alternatively, separation modes like hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography can be used. acs.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, provides exceptional selectivity and sensitivity. amazonaws.com Detection is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing matrix interference. nih.govmdpi.com This allows for accurate quantification even at very low concentrations. amazonaws.com

| Parameter | Optimization Detail | Rationale |

|---|---|---|

| Chromatography Mode | Reversed-Phase LC (often with derivatization), HILIC, or Ion-Pairing Chromatography. acs.org | Achieves retention and separation of polar amino alcohols from complex matrix components. scispace.com |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag), Diethyl ethoxymethylenemalonate (DEEMM). acs.orgut.ee | Improves retention on reversed-phase columns and enhances ionization for MS detection. acs.org |

| Ionization Source | Electrospray Ionization (ESI) in positive mode. | Efficiently ionizes polar molecules like amino alcohols for mass analysis. mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, reducing background noise. mdpi.com |

| Internal Standard | Stable isotope-labeled analogue of the analyte. tudelft.nl | Corrects for matrix effects and variations in sample preparation and instrument response, leading to accurate quantification. tudelft.nl |

Spectroscopic Identification and Quantification Methods

Spectroscopic methods provide detailed structural information and can be used for absolute quantification. These techniques are often complementary to hyphenated methods.

Advanced Raman Spectroscopy for Material Characterization

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes, offering a unique structural fingerprint. nih.govnih.gov It is highly valuable for the identification and characterization of materials like this compound.

Key features of this technique include:

Principle: When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy. This shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. nih.gov The resulting spectrum of Raman shifts is characteristic of the molecule's specific chemical bonds and symmetry. nih.gov

Material Identification: The Raman spectrum serves as a unique fingerprint, allowing for the rapid identification of a compound by comparing its spectrum to a reference database. ojp.gov

Structural Information: The positions, intensities, and widths of Raman bands provide information about the molecular structure, crystallinity, and presence of impurities. nih.gov For example, characteristic peaks can be assigned to specific functional groups, such as C-H, C-N, and O-H stretching and bending vibrations within the 5-(Methylamino)pentan-1-ol molecule.

Advanced Techniques: For samples with low concentrations or high fluorescence, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used. SERS dramatically enhances the Raman signal by adsorbing the analyte onto a nanostructured metal surface. ojp.gov

Method Validation and Quality Assurance in Chemical Research

To ensure that analytical data is reliable, reproducible, and fit for its intended purpose, rigorous method validation and a robust quality assurance system are indispensable in chemical research. eurachem.orgtbzmed.ac.ir

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended use. gavinpublishers.com According to guidelines from bodies like the ICH, validation involves evaluating several key performance characteristics: demarcheiso17025.comchromatographyonline.com

| Validation Parameter | Definition | Assessment Method |

|---|---|---|

| Accuracy | The closeness of the test results to the true value. gavinpublishers.com | Analysis of a sample with a known concentration (e.g., a certified reference material) or by recovery studies on spiked samples. demarcheiso17025.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. gavinpublishers.com It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). demarcheiso17025.com | Calculating the standard deviation or relative standard deviation (RSD) of a series of measurements. scispace.com |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. gavinpublishers.com | Analyzing spiked samples or degradation products to demonstrate that there is no interference with the analyte's signal. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com | Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. ijpsonline.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scispace.com | Based on the signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria. ijpsonline.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com | Analyzing a series of standards at different concentrations and performing a linear regression analysis (correlation coefficient should be close to 1). demarcheiso17025.com |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com | Confirmed by the linearity, accuracy, and precision studies. demarcheiso17025.com |

Quality Assurance (QA) encompasses all the planned and systematic actions necessary to provide adequate confidence that a measurement will satisfy the given requirements for quality. eurachem.orgQuality Control (QC) refers to the operational techniques and activities used to fulfill these requirements. eurachem.orgchromatographyonline.com In a research setting, this includes:

Implementing well-defined quality control procedures. eurachem.org

Regular calibration and maintenance of instruments.

Use of certified reference materials and control samples to monitor the performance of the analytical method.

Maintaining complete and accurate records of all experimental work. nist.gov

Establishing a quality system that ensures consistent and transparent implementation of all quality-related procedures. eurachem.orgtechnologynetworks.com

Ensuring Robustness, Sensitivity, and Reproducibility in Research Laboratories

The validation of an analytical method is a prerequisite to ensure its suitability for a specific purpose. particle.dkpharmaguideline.com For this compound, this involves a comprehensive evaluation of the method's robustness, sensitivity, and reproducibility.

Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. In a research setting, a robust method for analyzing this compound would consistently produce accurate results even with slight fluctuations in factors such as mobile phase composition, pH, column temperature, and flow rate.

Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. Key parameters for determining sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For trace-level analysis of this compound in complex research matrices, high sensitivity is crucial.

Reproducibility is the ability of a method to produce the same results when performed by different analysts, in different laboratories, or with different instruments. This ensures the transferability and long-term reliability of the analytical method.

Several advanced analytical techniques can be employed for the detection and quantification of polar compounds like this compound. These include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar compounds. chromatographyonline.comwaters.comchromatographyonline.com Given the polar nature of this compound, traditional reversed-phase chromatography may present challenges in retention. waters.com Therefore, specialized approaches are often necessary:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating highly polar compounds. waters.com

Aqueous Normal Phase (ANP) Chromatography: This method offers both reversed-phase and normal-phase retention mechanisms, providing versatility for the analysis of polar molecules. chromatographyonline.comchromatographyonline.com

Derivatization: To enhance detection and chromatographic performance, this compound can be derivatized. Reagents that react with the amino group, such as o-phthalaldehyde (B127526) (OPA), can be used to introduce a chromophore or fluorophore, significantly improving UV or fluorescence detection sensitivity. nih.govshimadzu.com

Illustrative HPLC Method Parameters for a Similar Amino Alcohol

| Parameter | Condition |

| Column | HILIC (e.g., Silica-based with polar functional groups) |

| Mobile Phase | Acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) |

| Detection | Mass Spectrometry (MS) or Fluorescence (with derivatization) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and potential for hydrogen bonding of this compound, direct analysis can sometimes result in poor peak shape and tailing. chromforum.org Derivatization is a common strategy to overcome these issues by increasing the volatility and thermal stability of the analyte. researchgate.net Acylation or silylation of the amino and hydroxyl groups can significantly improve chromatographic performance. researchgate.net

Hypothetical GC-MS Performance Data for a Derivatized Amino Alcohol

| Validation Parameter | Performance Metric |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

| LOD | 0.1 ng/mL |

| LOQ | 0.5 ng/mL |

Importance of Reference Standards and Certified Materials

The use of well-characterized reference standards and certified reference materials (CRMs) is a cornerstone of accurate and reliable analytical measurements. pharmaguideline.com A reference standard for this compound is a highly purified substance used as a benchmark for identification and quantification.

Certified Reference Materials (CRMs) are "reference materials, accompanied by a certificate, one or more of whose property values are certified by a procedure which establishes its traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence."

The roles of reference standards and CRMs in the analysis of this compound are multifaceted:

Method Calibration: Reference standards are essential for creating calibration curves to quantify the concentration of the analyte in unknown samples.

Method Validation: They are used to assess critical validation parameters such as accuracy, precision, linearity, and specificity. scielo.br

Quality Control: Regular analysis of a quality control sample prepared from a reference standard helps to monitor the ongoing performance and reliability of the analytical method.

Identity Confirmation: The chromatographic retention time and mass spectrum of the analyte in a sample can be compared to that of the reference standard for unambiguous identification.

The traceability of measurements to a certified reference material ensures that results are comparable across different laboratories and over time, which is crucial for collaborative research and for ensuring the integrity of scientific findings.

Future Perspectives and Emerging Research Directions for 5 Methylamino Pentan 1 Ol Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 5-(Methylamino)pentan-1-ol hydrochloride is likely to be guided by the principles of sustainability and efficiency. Current synthetic methods for similar amino alcohols often rely on traditional chemical processes that may involve harsh reagents and generate significant waste. youtube.com Emerging research points towards several innovative and greener alternatives that could be adapted for the synthesis of this compound.

One promising approach is the use of biocatalysis, employing enzymes to facilitate chemical transformations with high selectivity and under mild conditions. youtube.comrsc.org Engineered enzymatic cascades have shown the potential to convert diols into amino alcohols in an aqueous environment at room temperature, a process that could be tailored for the production of this compound from a suitable precursor. rsc.org This method significantly reduces the need for hazardous reagents and minimizes waste, aligning with the core tenets of green chemistry. nih.gov

Another innovative direction is the application of visible-light photoredox catalysis. sciencedaily.com This technique utilizes light energy to drive chemical reactions, offering a more sustainable alternative to heat-intensive methods. sciencedaily.com Recent studies have demonstrated the successful synthesis of 1,2-amino alcohols from N-aryl amino acids and carbonyl compounds in water, a method that could potentially be adapted for the synthesis of this compound. rsc.org

Furthermore, advancements in catalytic systems, such as the use of yttrium for the regioselective ring-opening of epoxides with amines, provide another avenue for developing more efficient and selective syntheses of β-amino alcohols. organic-chemistry.org These novel pathways, summarized in the table below, represent a significant step towards more environmentally benign and economically viable production methods.

| Synthetic Approach | Key Advantages | Potential for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. youtube.comrsc.org | Could be developed from a diol precursor using an engineered enzyme cascade. rsc.org |

| Visible-Light Photocatalysis | Uses light as a renewable energy source, mild conditions. sciencedaily.com | Adaptation of existing methods for amino alcohol synthesis could provide a novel route. rsc.org |

| Advanced Catalytic Systems | High regio- and stereoselectivity, broad substrate scope. organic-chemistry.org | Could enable a more controlled and efficient synthesis from epoxide precursors. organic-chemistry.org |

Advanced Computational Approaches for Predictive Modeling

Computational modeling is poised to play a crucial role in accelerating research into this compound. By leveraging advanced computational techniques, researchers can predict the compound's physicochemical properties, biological activity, and potential interactions with biomolecules, thereby guiding experimental efforts. nih.govoup.comnih.gov

Predictive models can be developed to correlate the chemical structure of amines with their properties, such as their oxidative degradation rate. nih.govacs.org Such models could be invaluable in assessing the stability and potential environmental fate of this compound. Furthermore, computational methods are increasingly used to predict the thermophysical properties and solubility of amino acids and related compounds, which would be essential for designing formulation and delivery systems. nih.govresearchgate.net

In the realm of drug discovery, computational docking and molecular dynamics simulations can be employed to predict the binding affinity of this compound and its potential derivatives to various protein targets. nih.govnih.govfrontiersin.org These in silico methods allow for the rapid screening of large virtual compound libraries, helping to identify promising candidates for further experimental investigation. acs.org The ability to model protein-ligand interactions with increasing accuracy can significantly streamline the process of identifying new therapeutic applications for this compound. nih.gov

| Computational Approach | Application for this compound | Expected Outcome |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physicochemical properties and stability. nih.govacs.org | Understanding of the compound's behavior and environmental impact. |

| Molecular Docking and Dynamics | Simulating interactions with biological targets. nih.govnih.gov | Identification of potential therapeutic targets and mechanisms of action. |

| Solubility and Formulation Modeling | Predicting solubility in various solvents and excipients. nih.gov | Guidance for the development of effective formulations. |

Elucidation of Underexplored Mechanistic Interactions

The biological and chemical mechanisms of action for many amino alcohols remain underexplored, and this compound is no exception. Future research will likely focus on unraveling its specific molecular interactions to better understand its potential biological effects. The presence of both a hydroxyl and a secondary amine group suggests a range of possible interactions with biological macromolecules. mdpi.com

Mechanistic studies could investigate the role of the compound in modulating the activity of enzymes or receptors. For instance, many biologically active compounds contain the β-amino alcohol pharmacophore. mdpi.com Research could explore whether this compound interacts with targets such as acetylcholinesterase or other enzymes vital for physiological regulation. mdpi.com

Furthermore, the study of its interaction with cell membranes and its potential to influence cellular signaling pathways could reveal novel biological activities. pnas.org Understanding how the compound is metabolized and how its structure influences its pharmacokinetic and pharmacodynamic properties will be crucial for any future therapeutic development. Mechanistic studies involving techniques like isotope labeling could provide detailed insights into its reaction pathways and metabolic fate. researchgate.net

Design and Synthesis of Derivatives for Niche Research Applications

The core structure of this compound provides a versatile scaffold for the design and synthesis of a diverse range of derivatives with tailored properties for specific research applications. By modifying the functional groups, researchers can fine-tune the compound's activity, selectivity, and physicochemical characteristics.

One area of exploration is the synthesis of chiral derivatives. Chiral amino alcohols are valuable as building blocks in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis. acs.org The development of stereoselective synthetic routes to enantiomerically pure forms of 5-(methylamino)pentan-1-ol derivatives could open up new applications in medicinal chemistry and materials science. diva-portal.orgdiva-portal.org

Functionalization of the amino or hydroxyl groups could lead to derivatives with novel biological activities. For example, the synthesis of β-amino alcohol functionalized carbon dots has been shown to create selective sensors for metal ions. rsc.org Similarly, derivatives of this compound could be designed as probes for biological systems or as building blocks for more complex molecules. The synthesis of γ-amino alcohols featuring tertiary carbon stereocenters has also been an area of recent interest, suggesting another potential direction for derivatization. researchgate.net

| Derivative Class | Potential Application | Synthetic Strategy |

| Chiral Derivatives | Asymmetric synthesis, chiral ligands. acs.org | Enantioselective catalytic reactions. acs.org |

| Functionalized Derivatives | Molecular probes, chemical sensors. rsc.org | Modification of the amine or alcohol groups. |

| Complex Analogues | Novel therapeutic agents. researchgate.net | Multi-step synthesis to introduce diverse functionalities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.